2-(3,4-Dichlorophenyl)-2-(methylamino)acetonitrile hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential applications in pharmaceuticals. This compound is classified as an acetonitrile derivative, which incorporates a dichlorophenyl group and a methylamino functional group. Its structural characteristics suggest potential biological activity, making it a subject of research for various therapeutic applications.
The compound is derived from the reaction of 3,4-dichlorobenzyl cyanide with methylamine in the presence of hydrochloric acid. The classification of this compound falls under organic compounds, specifically within the categories of nitriles and amines. Its systematic name reflects its chemical structure, which includes both a nitrile group and an amine group.
The synthesis of 2-(3,4-Dichlorophenyl)-2-(methylamino)acetonitrile hydrochloride can be achieved through several methods, including:
The molecular formula for 2-(3,4-Dichlorophenyl)-2-(methylamino)acetonitrile hydrochloride is CHClN. The structure includes:
The compound's molecular weight is approximately 229.11 g/mol. Its structural representation indicates that it possesses both polar and nonpolar characteristics due to the presence of chlorine substituents and the nitrile functional group.
The primary reactions involving 2-(3,4-Dichlorophenyl)-2-(methylamino)acetonitrile hydrochloride include:
The mechanism by which 2-(3,4-Dichlorophenyl)-2-(methylamino)acetonitrile hydrochloride exerts its effects is not fully elucidated but may involve:
The potential applications of 2-(3,4-Dichlorophenyl)-2-(methylamino)acetonitrile hydrochloride include:
This compound exemplifies the intricate relationship between chemical structure and biological activity, highlighting its significance in medicinal chemistry research. Further studies are warranted to fully understand its mechanisms and therapeutic potential.
This compound (CAS 202744-80-7) emerged in the late 1990s as an intermediate in neuropharmacological agent development. Its earliest documented synthesis aligned with patent efforts targeting tachykinin receptor antagonists, particularly as a precursor for NK3 receptor modulators [4]. The strategic incorporation of both 3,4-dichlorophenyl and α-aminonitrile motifs responded to the need for bioavailable compounds capable of crossing the blood-brain barrier. Unlike simpler chlorophenyl analogues (e.g., 2-(4-chlorophenyl)-2-(methylamino)acetonitrile hydrochloride, CID 91664037), the 3,4-dichloro substitution enhanced steric and electronic interactions with CNS targets [5]. Commercial availability remains limited, with suppliers like BLD Pharm and AiFChem listing it primarily for research applications, often with variable stock status [1] [3].
This molecule exemplifies three chemically significant features:
Critical unresolved aspects include:
Table 1: Fundamental Molecular Properties
Property | Specification | Experimental Source |
---|---|---|
CAS Registry Number | 202744-80-7 | [1] [3] |
Molecular Formula | C9H9Cl3N2 | [1] [3] |
Molecular Weight | 251.54 g/mol | [1] [3] |
SMILES Notation | N#CC(C1=CC=C(Cl)C(Cl)=C1)NC.Cl | [3] |
Hydrogen Bond Acceptors | 3 (N≡C, N-H, Cl−) | [3] |
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5